

Reproducibility of Upadacitinib Efficacy and Safety in Psoriatic Arthritis: A Comparative Guide

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This guide provides a comprehensive analysis of the reproducibility of clinical trial data for Upadacitinib in the treatment of psoriatic arthritis (PsA). The information is intended for researchers, scientists, and drug development professionals to objectively compare the performance of Upadacitinib based on pivotal studies and their long-term extensions.

Efficacy Data Summary

The core data on Upadacitinib's efficacy in PsA comes from the SELECT-PsA 1 and SELECT-PsA 2 phase 3 clinical trials. These studies evaluated two doses of Upadacitinib (15 mg and 30 mg once daily) against a placebo. The SELECT-PsA 2 trial specifically enrolled patients with an inadequate response to biologic disease-modifying antirheumatic drugs (bDMARDs).

Table 1: Key Efficacy Outcomes at Week 12 in SELECT-PsA 2[1][2][3]

Efficacy Endpoint	Placebo (n=211)	Upadacitinib 15 mg (n=211)	Upadacitinib 30 mg (n=214)
ACR20	24.1%	56.9%	63.8%
ACR50	5.0%	32.4%	38.3%
ACR70	0.5%	9.0%	17.3%
PASI75	16.0%	52.0%	57.0%

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement; PASI75: Psoriasis Area and Severity Index 75% improvement.

Table 2: Sustained Efficacy in Long-Term Extension of SELECT-PsA 2[4][5]

Efficacy Endpoint	Week 56	Week 104	Week 152
ACR20 (UPA 15mg)	Maintained	Generally Similar to Wk 56	Maintained
ACR50 (UPA 15mg)	Maintained	Generally Similar to Wk 56	Maintained
ACR70 (UPA 15mg)	Maintained	Generally Similar to Wk 56	Maintained
MDA (UPA 15mg)	Maintained	Generally Similar to Wk 56	Maintained
PASI75 (UPA 15mg)	Maintained	Generally Similar to Wk 56	Maintained
PASI90 (UPA 15mg)	Maintained	Generally Similar to Wk 56	Maintained
PASI100 (UPA 15mg)	Maintained	Generally Similar to Wk 56	Maintained

Data presented for the Upadacitinib 15 mg dose, which is the approved dose for psoriatic arthritis. MDA: Minimal Disease Activity.

Safety Profile Summary

The safety profile of Upadacitinib in patients with psoriatic arthritis has remained consistent throughout clinical trials and their long-term extensions. No new significant safety signals have emerged over time.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in SELECT-PsA 2 (at Week 24)[1][3]

Adverse Event Category	Placebo	Upadacitinib 15 mg	Upadacitinib 30 mg
Any TEAE	Similar to UPA 15mg	Similar to Placebo	Higher than UPA 15mg
Serious Infections	0.5%	0.5%	2.8%
Herpes Zoster	-	Numerically Higher vs Placebo	Numerically Higher vs UPA 15mg
Malignancies	-	Rates similar for both UPA groups	Rates similar for both UPA groups
MACE	-	Rates similar for both UPA groups	Rates similar for both UPA groups
VTE	-	Rates similar for both UPA groups	Rates similar for both UPA groups

MACE: Major Adverse Cardiovascular Events; VTE: Venous Thromboembolism.

Experimental Protocols

SELECT-PsA 2 Study Design

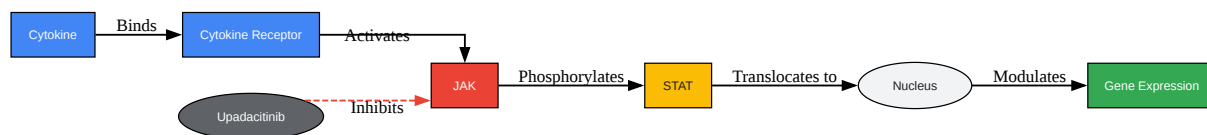
The SELECT-PsA 2 was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[1][2]

- Participants: Adult patients with active PsA who had an inadequate response or intolerance to at least one bDMARD.[1][2]
- Randomization: Patients were randomized in a 2:2:1:1 ratio to receive Upadacitinib 15 mg once daily, Upadacitinib 30 mg once daily, placebo followed by Upadacitinib 15 mg at week 24, or placebo followed by Upadacitinib 30 mg at week 24.[1][2]
- Primary Endpoint: The primary endpoint was the proportion of patients achieving an ACR20 response at week 12.[2]
- Key Secondary Endpoints: Included improvements in physical function as measured by the Health Assessment Questionnaire Disability Index (HAQ-DI) and achievement of PASI75 at week 16.[3]
- Long-Term Extension: After the initial 24-week double-blind period, patients could enter an open-label extension study to continue receiving Upadacitinib.[4]

Visualizations

Signaling Pathway of Upadacitinib

Upadacitinib is a Janus kinase (JAK) inhibitor with a greater selectivity for JAK1 over JAK2, JAK3, and TYK2. It modulates the signaling pathway of several cytokines that are critical in the pathophysiology of psoriatic arthritis.

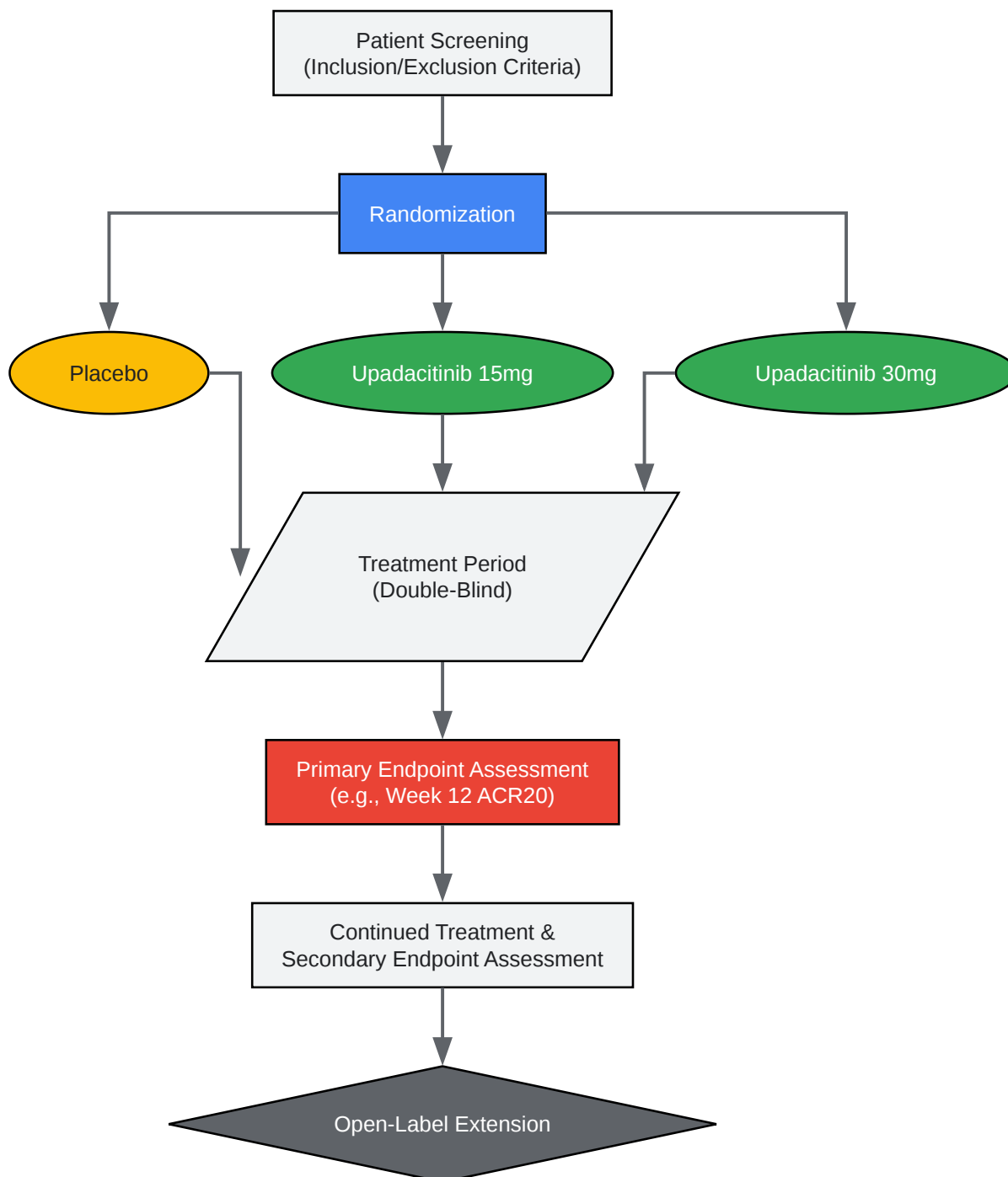


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Caption: Simplified JAK-STAT signaling pathway inhibited by Upadacitinib.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a phase 3 clinical trial in psoriatic arthritis, such as the SELECT-PsA studies.



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Caption: Generalized workflow of a phase 3 psoriatic arthritis clinical trial.

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